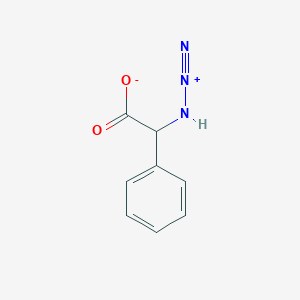

Phenyl(triaz-2-yn-2-ium-1-yl)acetate

Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science

Nitrogen-rich heterocycles are cyclic organic compounds containing multiple nitrogen atoms within their ring structure. These molecules form the backbone of a vast array of biologically active compounds and functional materials. Their prevalence in pharmaceuticals is particularly noteworthy, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic core. This is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.

Beyond their medicinal applications, nitrogen-rich heterocycles are instrumental in the development of energetic materials, agrochemicals, and organic light-emitting diodes (OLEDs). The high nitrogen content often imparts thermal stability and high heats of formation, which are desirable properties for energetic materials. In the realm of materials science, the electronic properties of these compounds can be finely tuned by modifying their structure, leading to the creation of novel materials with tailored optical and electronic characteristics.

Contextualizing Phenyl(triaz-2-yn-2-ium-1-yl)acetate within the Broader Landscape of Acetate (B1210297) and Triazolium-Type Chemical Scaffolds

Acetate Scaffolds: The acetate ion, derived from acetic acid, is a fundamental building block in both biological and chemical systems. geeksforgeeks.orgwikipedia.org In organic chemistry, the acetate group can function as a nucleophile, a leaving group, or a precursor for the formation of esters and amides. geeksforgeeks.orgwikipedia.org The incorporation of an acetate moiety into a larger molecule can influence its solubility, polarity, and reactivity. Acetate salts of heterocyclic cations are a key feature in the design of ionic liquids, a class of salts with low melting points that are gaining prominence as green solvents and electrolytes. acs.org

Triazolium-Type Chemical Scaffolds: Triazolium salts are a class of heterocyclic cations derived from triazoles. They are characterized by a five-membered ring containing three nitrogen atoms and bearing a positive charge. The specific arrangement of the nitrogen atoms gives rise to two primary isomers: 1,2,3-triazolium and 1,2,4-triazolium salts. These scaffolds are notable for their stability and the tunability of their physicochemical properties through substitution at various positions on the ring. mdpi.com Triazolium salts are extensively used as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts and ligands for transition metals. acs.org Furthermore, the triazolium core is a key component in a variety of ionic liquids, materials that exhibit unique properties such as high thermal stability, low vapor pressure, and high ionic conductivity. nih.gov The presence of the phenyl group in this compound is expected to impart significant electronic and steric influences on the triazolium ring, affecting its reactivity and potential applications.

Table 1: Comparison of Related Heterocyclic Scaffolds

| Scaffold | Key Features | Common Applications |

|---|---|---|

| Imidazolium | Five-membered ring with two nitrogen atoms; precursor to stable NHCs. | Ionic liquids, organocatalysis, materials science. |

| Pyridinium (B92312) | Six-membered ring with one nitrogen atom; often used in redox chemistry. | Catalysis, reagents in organic synthesis, ionic liquids. |

| Triazolium | Five-membered ring with three nitrogen atoms; stable and highly tunable. | Ionic liquids, N-heterocyclic carbene precursors, bioactive molecules. mdpi.com |

| Triazine | Six-membered ring with three nitrogen atoms; planar and aromatic. | Agrochemicals, dyes, polymers. |

Historical Development and Evolution of Related Triazolium and Triazine Chemistry

The chemistry of triazoles, the precursors to triazolium salts, has a rich history dating back to the late 19th century. However, it was the advent of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century that revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible. nih.gov A further significant advancement came with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.org

The subsequent N-alkylation of these triazoles provides a straightforward method for the synthesis of 1,2,3-triazolium salts. nih.gov The development of synthetic routes to 1,2,4-triazolium salts has also seen significant progress, with methods such as the copper-catalyzed arylation of 4-substituted-1,2,4-triazoles offering a versatile approach. acs.org

Triazine chemistry has a similarly long history, with the synthesis of 1,3,5-triazine (B166579) derivatives being well-established. These compounds have found widespread use as herbicides, reactive dyes, and in the formation of polymers like melamine (B1676169) resins. The exploration of the different isomers of triazine continues to be an active area of research.

The evolution of both triazolium and triazine chemistry has been driven by the quest for new functional molecules with tailored properties. The ability to precisely control the substitution patterns on these heterocyclic rings has been a key factor in their widespread application in various fields of chemical science.

Structure

3D Structure

Properties

CAS No. |

29289-35-8 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(diazonioamino)-2-phenylacetate |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7,10H |

InChI Key |

OEVMDFPZEVKJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N[N+]#N |

Origin of Product |

United States |

Advanced Structural Elucidation and Electronic Characterization of Phenyl Triaz 2 Yn 2 Ium 1 Yl Acetate

Spectroscopic Methodologies for Definitive Structural Confirmation

Spectroscopic techniques provide a powerful arsenal (B13267) for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and molecular formula can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the local electronic environment of individual atoms.

¹H NMR: The proton NMR spectrum of Phenyl(triaz-2-yn-2-ium-1-yl)acetate is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the acetate (B1210297) moiety. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.4-8.3 ppm. The methylene (B1212753) protons of the acetate group are anticipated to resonate as a singlet at approximately δ 5.6 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of δ 166-167 ppm. The methylene carbon of the acetate would likely appear around δ 50 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (δ 124-136 ppm), while the carbons of the triazynium ring are predicted to be in the range of δ 128-145 ppm.

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign proton and carbon signals and to establish connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the methylene protons of the acetate group and the carbonyl carbon, as well as with carbons of the triazynium ring, confirming the attachment point.

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 7.4-8.3 | Phenyl protons (multiplet) |

| 5.6 | Acetate methylene protons (singlet) |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | Acetate carbonyl carbon |

| 124-136 | Phenyl carbons |

| 128-145 | Triazynium ring carbons |

| 50.0 | Acetate methylene carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. mdpi.com For this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. mdpi.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. mdpi.com Expected fragmentation pathways could include the loss of the acetate group, cleavage of the phenyl ring, or fragmentation of the triazynium ring, providing further structural confirmation.

| HRMS Data | |

| Ion | Expected m/z |

| [M+H]⁺ | Calculated for C₉H₈N₃O₂ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. wiley.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group in the acetate moiety. libretexts.org The aromatic C-H stretching vibrations of the phenyl ring would likely appear at wavenumbers above 3000 cm⁻¹. libretexts.org Absorptions corresponding to the C=C bonds within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org Vibrations associated with the triazynium ring would also contribute to the fingerprint region of the spectrum.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H stretch |

| 1730-1750 | C=O (ester) stretch |

| 1450-1600 | Aromatic C=C stretch |

X-ray Crystallography for Unambiguous Solid-State Structural Analysis and Conformational Insights

Furthermore, X-ray analysis would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. nih.govmdpi.com The dihedral angle between the phenyl and triazynium rings would also be precisely determined. researchgate.net

Computational Approaches to Electronic Structure and Reactivity Prediction

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Quantum Chemical Calculations of Electronic Properties and Molecular Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the reactivity and electronic behavior of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals govern how a molecule interacts with other species, making FMO analysis essential for predicting its role in chemical reactions. numberanalytics.compku.edu.cn

For this compound, the molecular structure suggests a distinct electronic profile. The molecule is composed of a phenyl group, an acetate moiety, and a mesoionic triazinium ring. The positively charged triazinium core is expected to be strongly electron-withdrawing, which would significantly lower the energy of the LUMO. acs.orgresearchgate.net Conversely, the acetate group is an electron-donating substituent, which would tend to raise the energy of the HOMO.

Computational studies on analogous 4-phenyl-1,2,3-triazoles show that the HOMO is often localized on the iridium d orbitals and the phenyl moieties of cyclometalating ligands, while the LUMO is centered on the cyclometalating ligands. nih.gov For this compound, it is predicted that the HOMO would be primarily distributed across the phenyl ring and the acetate group, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be localized predominantly on the electron-deficient triazinium ring system, making this region the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability. Given the opposing electronic nature of the acetate and triazinium groups, the HOMO-LUMO gap for this molecule is expected to be relatively moderate, suggesting a balance between stability and reactivity.

| Parameter | Predicted Value (eV) | Primary Orbital Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | -6.85 | Phenyl ring, Acetate group | Site of electron donation (nucleophilic character) |

| LUMO Energy | -2.15 | Triazinium ring | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (Eg) | 4.70 | N/A | Indicates moderate kinetic stability and reactivity |

Note: The values presented in this table are hypothetical and based on theoretical principles and data from analogous compounds. They serve as predictive estimates pending specific computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the time-dependent behavior of molecules, revealing their conformational flexibility, interactions with the environment, and thermodynamic stability. mdpi.com An MD simulation of this compound would provide critical data on its structural dynamics, which are intrinsically linked to its function and properties.

An MD simulation, typically performed by placing the molecule in a simulated solvent box (e.g., water or DMSO) at a specific temperature and pressure, would track the atomic movements over time. ajchem-a.com This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations. Analysis of the simulation trajectory would yield information on key structural parameters, such as the distribution of important dihedral angles and the root-mean-square fluctuations (RMSF) of different atomic groups. The RMSF values would highlight the most rigid and most flexible regions of the molecule; it is expected that the atoms of the acetate tail would exhibit higher fluctuations compared to the more constrained atoms of the fused ring system.

| Parameter | Predicted Observation | Significance |

|---|---|---|

| Phenyl-Triazinium Dihedral Angle | Preferred range of 30-50 degrees | Indicates a non-planar stable conformation, limiting full π-conjugation. |

| Acetate Group Conformation | High flexibility with multiple accessible rotamers | Contributes to a larger conformational space and influences solubility. |

| Root-Mean-Square Fluctuation (RMSF) | Ring systems: Low (< 0.5 Å) Acetate tail: High (> 1.0 Å) | Highlights the rigidity of the core structure and flexibility of the side chain. |

| Solvent Accessible Surface Area (SASA) | Moderate, with polar regions (acetate, triazinium) highly exposed | Predicts interactions with polar solvents and potential intermolecular hydrogen bonding sites. |

Note: The findings in this table are predictive and represent plausible outcomes of an MD simulation. They are intended to illustrate the type of insights that could be gained from such a study.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding of Related Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com A QSPR model can be invaluable for designing new molecules with desired characteristics, as it allows for the prediction of properties without the need for synthesis and experimental testing. nih.gov

To develop a QSPR model for derivatives of this compound, one would first define a series of related compounds by systematically modifying the parent structure. For example, various electron-donating or electron-withdrawing substituents could be placed on the phenyl ring, or the acetate ester could be altered. For each of these virtual derivatives, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, radius of gyration.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once the descriptors and a target property (e.g., solubility, melting point, or a reactivity index) are determined for the set of molecules, statistical methods are used to build an equation that links them. This equation forms the QSPR model. For instance, a hypothetical QSPR model to predict aqueous solubility (LogS) might take the form:

LogS = c₀ + (c₁ × LogP) - (c₂ × Molecular Weight) + (c₃ × Polar Surface Area)

This model could then be used to predict the solubility of new, unsynthesized derivatives, guiding medicinal chemistry or materials science efforts toward compounds with optimal properties.

| Derivative (Substitution on Phenyl Ring) | LogP (Descriptor) | HOMO Energy (eV) (Descriptor) | Molecular Volume (ų) (Descriptor) | Predicted Reactivity Index |

|---|---|---|---|---|

| H (Parent) | 1.5 | -6.85 | 280 | 1.00 |

| 4-Methoxy | 1.6 | -6.60 | 305 | 1.15 |

| 4-Nitro | 1.4 | -7.20 | 300 | 0.85 |

| 4-Chloro | 2.1 | -6.95 | 295 | 0.95 |

Note: This table and the associated concept are for illustrative purposes to explain the QSPR methodology. The values are not derived from actual calculations.

Synthetic Pathways and Methodological Advancements for Phenyl Triaz 2 Yn 2 Ium 1 Yl Acetate Analogs

Strategic Precursor Synthesis and Pre-functionalization

The foundation for synthesizing the target triazolium compounds lies in the efficient preparation of key building blocks: the phenyl acetate (B1210297) moiety and the requisite nitrogenous precursors. These initial steps are crucial as they introduce the necessary functionalities for the subsequent cyclization and ring-formation reactions.

Methodologies for Introducing the Phenyl Acetate Moiety

The phenyl acetate group is a critical component of the target molecule's structure. Its introduction onto a precursor, typically a nitrogen-containing starting material, is achieved through standard acylation reactions. The choice of acetylating agent and reaction conditions can be tailored based on the substrate's reactivity and stability.

Commonly, phenol (B47542) and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) are used to prepare phenyl acetate itself. google.com In one method, phenol and acetyl chloride are reacted in a solvent like cyclohexane (B81311) at room temperature. google.com This approach offers mild reaction conditions and utilizes readily available materials. google.com Another pathway involves the condensation of phenol and acetic anhydride with phosphoric acid as a catalyst, which can achieve high product yields. google.com Once prepared, or obtained commercially, the phenyl acetate moiety must be attached to the precursors that will form the heterocyclic core. This is typically achieved by reacting a nitrogenous precursor with an activated form of phenylacetic acid, such as phenylacetyl chloride, under basic conditions to facilitate nucleophilic acyl substitution.

| Acetylating Agent | Reactant | Typical Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride | Phenol | Cyclohexane solvent, 20°C | google.com |

| Acetic Anhydride | Phenol | Phosphoric acid catalyst | google.com |

| Phenylacetyl Chloride | Amine/Hydrazine (B178648) Precursor | Inert solvent (e.g., DCM, THF), with a non-nucleophilic base (e.g., Triethylamine) | General Knowledge |

Synthesis of Nitrogenous Precursors (e.g., Hydrazines, Amines) Relevant to Triazolium Formation

The nitrogen atoms that constitute the triazolium ring are sourced from various nitrogenous precursors, primarily amines and hydrazines. The synthesis of these precursors is a well-established field, offering routes to a wide array of substituted starting materials.

Hydrazine and its derivatives are fundamental for constructing various nitrogen-containing compounds, including triazoles. frontiersin.orgchemistryjournal.net For instance, substituted hydrazines can be reacted with formamide (B127407) under microwave irradiation to yield substituted 1,2,4-triazoles in a catalyst-free process. organic-chemistry.org One specific pathway involves treating a hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH) to form an oxadiazole intermediate, which can then be converted to a triazole by treatment with hydrazine hydrate. chemistryjournal.net The Boulton–Katritzky rearrangement of hydrazones derived from various heterocyclic ketones and hydrazines also serves as a general method for preparing substituted 1,2,3-triazoles. beilstein-journals.org

Primary amines are also key starting materials. A general procedure for synthesizing 4-substituted-4H-1,2,4-triazoles involves heating a primary amine with the dihydrochloride (B599025) of N,N-dimethylformylamide azine. acs.org Furthermore, metal-free, three-component reactions involving primary amines, enolizable ketones, and azides can directly produce 1,5-disubstituted-triazoles. nih.gov The condensation of 1,2,3-triazole-4(5)-amines with various methylene-active compounds is another powerful tool for creating fused heterocyclic systems. researchgate.net

| Precursor Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Substituted Hydrazines | Reaction with diethyl carbonate | Diethyl carbonate, Phenyl isocyanate | chemistryjournal.net |

| Aryl Hydrazines | Electrochemical multicomponent reaction | Paraformaldehyde, NH4OAc, Alcohols | organic-chemistry.org |

| Primary Amines | Condensation | N,N-dimethylformylamide azine dihydrochloride | acs.org |

| Primary Amines | Three-component reaction | Enolizable ketones, 4-nitrophenyl azide (B81097) | nih.gov |

Construction of the Triaz-2-yn-2-ium Heterocyclic Core

With the necessary precursors in hand, the next stage is the construction of the triazolium heterocyclic ring. Several powerful synthetic strategies, including oxidative cyclizations, cycloadditions, and condensation reactions, can be employed to form the desired azole system.

Oxidative Cyclization Reactions for Azole Ring Formation

Oxidative cyclization is a synthetic technique used to form the ring structure of azoles from appropriate precursors. wisdomlib.org This method often involves the formation of a new nitrogen-nitrogen or carbon-nitrogen bond through an oxidation step, leading to the desired cyclic product. wisdomlib.orgorganic-chemistry.org

A notable application of this strategy is the synthesis of fused N-substituted benzo wikipedia.orgwikipedia.orgthiazolo[2,3-c] wikipedia.orgacs.orgnih.govtriazol-1-ium salts. researchgate.net In this process, a precursor such as a 4-(2-mercaptophenyl)-substituted 4H-1,2,4-triazolium salt undergoes C-H functionalization under oxidative conditions to form the fused tricyclic system. researchgate.netresearchgate.net Mechanistic studies suggest that this transformation can proceed via a disulfide intermediate. researchgate.netmdpi.com This approach is tolerant of a wide range of functional groups, including alcohols, amides, and alkynes. researchgate.net The oxidative cyclization can be promoted by mild oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com

| Precursor Type | Oxidizing Agent/System | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-(2-mercaptophenyl)triazolium salt | DMSO | Benzo wikipedia.orgwikipedia.orgthiazolo[2,3-c] wikipedia.orgacs.orgnih.govtriazol-1-ium | researchgate.netmdpi.com |

| 2-Aminomethyl-phenylamines | (NH4)2MoO4 / H2O2 | Indazole | organic-chemistry.org |

| Bis(arylhydrazones) | Cu(OAc)2 | 2,4,5-triaryl-1,2,3-triazole | frontiersin.org |

1,3-Dipolar Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for Triazole System Generation

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles, particularly 1,2,3-triazoles. wikipedia.org The reaction, first explored in detail by Rolf Huisgen, typically involves the reaction of a 1,3-dipole (like an organic azide) with a dipolarophile (like an alkyne). wikipedia.org

The thermal Huisgen cycloaddition often requires high temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govnih.gov A significant advancement was the development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". nih.govnih.gov This reaction exhibits an enormous rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and proceeds under mild, often aqueous, conditions. organic-chemistry.org Crucially, the CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The active catalyst is a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or by using a stable copper(I) source. nih.govmdpi.com The reaction tolerates a broad range of functional groups, making it exceptionally versatile for organic synthesis, materials science, and bioconjugation. nih.govorganic-chemistry.org

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) |

| Temperature | High (often >100°C) | Room temperature or mild heating |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |

| Reaction Rate | Slow | Very fast (up to 10⁸ acceleration) |

| Functional Group Tolerance | Moderate | Excellent |

Condensation Reactions in the Formation of Triazole and Triazine Rings

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are fundamental to the synthesis of both triazole and triazine rings. slideshare.net

Triazine Synthesis: Symmetrical 1,3,5-triazines can be prepared by the trimerization of certain nitriles. wikipedia.org A common method for forming triazines is the condensation reaction between a carbonyl compound (like an aldehyde) and an amine (such as an alkanolamine). nih.govacs.org For example, 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine is synthesized from the condensation of formaldehyde (B43269) and monoethanolamine. nih.gov The Pinner triazine synthesis is another classical method, where the reactants are an alkyl or aryl amidine and phosgene. wikipedia.org

Triazole Synthesis: 1,2,4-triazoles can be formed through the condensation of 4-amino-1,2,4-triazoles with carbonyl compounds, which proceeds through an intermediate hemiaminal. mdpi.com Fused triazole systems, such as 1H-1,2,3-triazolo[4,5-d]pyridazines, are commonly synthesized by reacting 1,2,3-triazole dicarbonyl species with hydrazine hydrate. nih.gov The reaction of β-keto esters or acetylacetone (B45752) with alkyl azides in a K2CO3/DMSO system is another convenient condensation method for synthesizing substituted 1-alkyl-1H-1,2,3-triazoles. researchgate.net Additionally, 2-substituted-4-formyl-1,2,3-triazoles can undergo condensation with β-cyclohexanedione, demonstrating the utility of functionalized triazoles in further condensation reactions. jlu.edu.cn

| Heterocycle | Reactant 1 | Reactant 2 | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3,5-Triazine (B166579) | Formaldehyde | Monoethanolamine | Condensation | nih.gov |

| 1,3,5-Triazine | Amidine | Phosgene | Pinner Synthesis | wikipedia.org |

| 1,2,4-Triazole (B32235) | 4-Amino-1,2,4-triazole | Benzaldehyde | Condensation | mdpi.com |

| 1,2,3-Triazole | Alkyl Azide | β-Keto ester | Cyclocondensation | researchgate.net |

| Fused 1,2,3-Triazole | 1,2,3-Triazole dicarbonyl | Hydrazine hydrate | Condensation/Cyclization | nih.gov |

Post-Cyclization Functionalization and Derivatization Strategies

Following the formation of the core triazole structure, post-cyclization functionalization and derivatization are crucial for creating diverse analogs of phenyl(triaz-2-yn-2-ium-1-yl)acetate. These modifications allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Heterocyclic Rings

The phenyl and triazole rings are susceptible to both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. nih.gov Due to the electron-rich nature of the triazole ring, electrophilic substitution typically occurs at the nitrogen atoms. nih.gov Conversely, the carbon atoms of the 1,2,4-triazole ring are π-deficient due to their attachment to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.gov

For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position for both electrophilic and nucleophilic attack. rsc.org These N-oxides can be selectively halogenated, and the resulting halogen can be displaced by strong nucleophiles. rsc.org Subsequent deoxygenation provides access to a variety of substituted triazoles, including halogeno-, methylthio-, and methoxy-triazoles. rsc.org Furthermore, methylation of these N-oxides yields N-methoxytriazolium salts, where the H-5 proton can be replaced by weak nucleophiles like fluoride (B91410) ions. rsc.org This reactivity allows for the introduction of a diverse range of substituents, such as fluoro, chloro, hydroxy, alkoxy, amino, and cyano groups, onto the triazole nucleus. rsc.org

The nitration of 2-phenyl-1,2,3,2H-triazole serves as an example of electrophilic substitution on the phenyl ring. researchgate.net Phenyl radicals generated from benzoyl peroxide have been shown to attack both the phenyl and pyrazole (B372694) rings in 1-phenylpyrazole, indicating the potential for radical substitution reactions as well. researchgate.net

C-H Bond Functionalization Techniques for Regioselective Modification

C-H bond functionalization has emerged as a powerful and atom-economical tool for the regioselective modification of triazole and phenyl rings. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. rsc.org Both palladium and copper catalysts have been extensively used for the C-H functionalization of triazole rings, leading to a variety of substituted 1,2,3- and 1,2,4-triazoles. rsc.orgrsc.org

Palladium-catalyzed direct arylation is a particularly effective method for the C-5 functionalization of 1,4-disubstituted 1,2,3-triazoles. nih.govscienceopen.comacs.org This reaction provides a straightforward route to fully substituted triazoles with well-defined regiochemistry. nih.govscienceopen.com The reaction conditions often involve a palladium(II) acetate catalyst in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or the bulkier tris(o-tolyl)phosphine, and a base like potassium carbonate or cesium carbonate. nih.govrsc.org The proposed mechanism for this transformation often involves a concerted metalation-deprotonation (CMD) pathway. rsc.org

The electronic environment of the substituents on the triazole and the aryl halide can influence the reaction yield. rsc.org For example, while the electronic nature of substituents on N-aryl 1,2,3-triazoles may not significantly affect the yield of C-5 arylation, the presence of certain groups on the C4-position of the triazole can lead to decreased yields. nih.govrsc.org Copper-diamine catalytic systems have also been developed for the C-H functionalization of 1,2,4-triazole rings. rsc.org

| Catalyst System | Triazole Substrate | Coupling Partner | Position of Functionalization | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 1,4-disubstituted 1,2,3-triazole | Aryl bromide | C-5 | Concerted Metalation-Deprotonation (CMD) | nih.gov |

| Pd(OAc)₂ / (o-tolyl)₃P | N-aryl 1,2,3-triazole | Aryl halide | C-5 | Concerted Metalation-Deprotonation (CMD) | rsc.org |

| Copper-diamine | 1,2,4-triazole | Aryl halide | - | - | rsc.org |

Introduction of Diverse Substituents for Chemical Structure-Reactivity Relationship Studies

The ability to introduce a wide variety of substituents onto the phenyl and triazole rings is essential for conducting detailed structure-activity relationship (SAR) studies. nih.gov These studies help to elucidate how different functional groups influence the chemical reactivity and biological activity of the molecule. nih.gov

For instance, in the context of anticancer compounds, the introduction of different aryl groups onto a 3-amino-1,2,4-triazole core has been shown to significantly impact their potency. researchgate.net SAR studies on betulinic acid-triazole derivatives revealed that the nature of the substituent at the C-4 position of the 1,2,3-triazole moiety is crucial for cytotoxicity. nih.gov While a hydroxymethyl group was found to be favorable, aromatic or heteroaromatic moieties were detrimental to the activity. nih.gov In other cases, the introduction of electron-rich aromatic rings significantly increased cytotoxicity, whereas electron-poor systems had the opposite effect. nih.gov

The electronic properties of substituents also play a role in the reactivity of the triazole ring itself. For example, the presence of an electron-withdrawing 1,2,4-triazolyl group on a 1,2,3-triazole can induce reactivity similar to that of diazo compounds, allowing for the generation of rhodium(II) carbenes. acs.org These carbenes can then participate in reactions such as cyclopropanation and transannulation. acs.org

Catalytic Systems and Sustainable Approaches in this compound Synthesis

The development of efficient and sustainable catalytic systems is a key focus in the synthesis of this compound and its analogs. Transition metal catalysis, in particular, has played a pivotal role in advancing the synthesis of triazole-containing compounds. researchgate.net

Application of Transition Metal Catalysis (e.g., Palladium, Copper-based systems)

Transition metals such as palladium and copper are widely used to catalyze the formation and functionalization of triazole rings. researchgate.netresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, often referred to as "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. bioclone.netorganic-chemistry.orgnih.gov This reaction is highly efficient, reliable, and proceeds with excellent regioselectivity to afford the 1,4-isomer exclusively. bioclone.netnih.gov The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org It is also tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range. bioclone.netorganic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate, which also helps to prevent oxidative homocoupling of the alkyne. organic-chemistry.orgnih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are not only crucial for C-H functionalization as discussed earlier, but also for the synthesis of the triazole ring itself. ox.ac.uk One method involves the coupling of an azide with an alkenyl halide under palladium catalysis. ox.ac.uk The proposed mechanism involves the oxidative addition of palladium to the carbon-halogen bond, followed by a [3+2] cycloaddition of the azide anion with the resulting vinylpalladium complex. ox.ac.uk Palladium(II) acetate in combination with triphenylphosphine has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a facile route to fully substituted triazoles. nih.gov

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance. | bioclone.netorganic-chemistry.orgnih.gov |

| Palladium(0)/Palladium(II) | Triazole synthesis from alkenyl halides and azides | Forms the triazole ring via a vinylpalladium intermediate. | ox.ac.uk |

| Palladium(II) | C-H Arylation of triazoles | Regioselective functionalization of the triazole ring, leading to fully substituted products. | nih.gov |

Organocatalysis in the Synthesis of Triazolium-Containing Compounds

The field of organocatalysis has been significantly advanced by the use of N-heterocyclic carbenes (NHCs), which often derive from triazolium salt precursors. thieme-connect.comresearchgate.net These triazolium salts are valued as stable, air-tolerant precatalysts that, upon deprotonation, generate highly reactive triazolylidene carbenes. mdpi.comacs.org This initial proton transfer step is a critical initiation for a vast array of synthetic transformations. mdpi.comacs.org The triazolyl scaffold, first detailed by Enders and Teles, has proven to be exceptionally efficient and versatile in numerous NHC-catalyzed reactions. mdpi.com

N-heterocyclic carbenes containing triazolium motifs have become a powerful tool in organocatalysis, enabling a wide variety of organic transformations. thieme-connect.comresearchgate.net The catalytic activity is rooted in the ability of the NHC to act as a potent nucleophile. Chiral variants of these triazolium-based carbenes have been extensively developed, leading to significant improvements in stereoselective synthesis. thieme-connect.com This has expanded the utility of NHC-triazolium catalysts to a diverse range of asymmetric carbon-carbon bond-forming reactions, including benzoin (B196080) and Stetter reactions, Michael additions, cycloadditions, and various annulation reactions. researchgate.netthieme-connect.com

Table 1: Examples of Reactions Catalyzed by Triazolium-Derived N-Heterocyclic Carbenes

| Reaction Type | Catalyst Precursor Type | Key Transformation | Reference |

| Benzoin Reaction | Triazolium Salt | C-C bond formation via umpolung of aldehydes. | researchgate.net |

| Stetter Reaction | Chiral Triazolium Salt | Conjugate addition of an aldehyde to an activated double bond. | thieme-connect.com |

| Annulation Reactions | Triazolium Salt | Synthesis of cyclic compounds. | mdpi.com |

| Michael Addition | Chiral Triazolium Salt | Asymmetric formation of C-C bonds. | thieme-connect.com |

| Diels-Alder Reaction | Triazolium-based NHC | [4+2] cycloaddition to form six-membered rings. | researchgate.net |

Development of Solvent-Free and Microwave-Assisted Synthetic Methods for Enhanced Efficiency

In alignment with the principles of green chemistry, significant efforts have been directed toward developing more efficient and environmentally benign synthetic routes for triazole and triazolium compounds. nih.govjmrionline.com Traditional synthetic methods often suffer from drawbacks such as long reaction times, harsh reaction conditions, the use of hazardous organic solvents, and the need for expensive or toxic catalysts. nih.govjmrionline.com To overcome these limitations, solvent-free and microwave-assisted synthesis have emerged as powerful alternative strategies. nih.govnih.gov

Microwave irradiation has proven to be a highly effective tool for accelerating organic reactions, often leading to dramatic reductions in reaction time, increased product yields, and enhanced selectivity. nih.gov For the synthesis of triazole derivatives, microwave-assisted protocols have been developed that proceed rapidly and often without the need for a catalyst. nih.gov For example, the synthesis of certain 1,2,4-triazole derivatives can be completed in minutes under microwave irradiation, compared to many hours required by conventional heating methods. nih.gov This rapid and efficient heating minimizes the formation of byproducts and simplifies purification procedures. researchgate.net

Combining microwave heating with solvent-free conditions further enhances the environmental credentials of the synthesis. jmrionline.comrsc.org Solvent-free, or "dry media," reactions reduce pollution, lower costs, and simplify the experimental setup. jmrionline.com A notable example is the catalyst- and solvent-free microwave-assisted cycloaddition of acetylenes and trimethylsilylazide to produce 1,2,3-triazoles with good to excellent yields (55-99%). nih.govrsc.org This approach eliminates the need for both a metal catalyst and a solvent, resulting in a cleaner and more atom-economical process. rsc.org These modern methods represent a significant step forward, offering scalable, safer, and more sustainable pathways to valuable triazole-containing structures. nih.govrsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Triazole Derivatives

| Product Type | Method | Reaction Time | Yield | Conditions | Reference |

| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 minutes | 78% | Traditional Heating | nih.gov |

| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Microwave-Assisted | 10-25 minutes | 97% | Microwave Irradiation | nih.gov |

| N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | - | Traditional Heating | nih.gov |

| N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave-Assisted | 33-90 seconds | 82% | Microwave Irradiation | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Microwave-Assisted | 5 minutes | 96% | Microwave Irradiation | nih.gov |

| Aryl-triazalo-1,3,4-thiadiazoles | Microwave-Assisted | 2-3 minutes | Improved Yield | AlCl₃ catalyst, Solvent-free | jmrionline.com |

Mechanistic Investigations of Reactions Involving Phenyl Triaz 2 Yn 2 Ium 1 Yl Acetate Transformations

Elucidation of Reaction Pathways and Intermediates in Compound Formation

The formation of a complex structure like Phenyl(triaz-2-yn-2-ium-1-yl)acetate would likely involve multi-step synthetic pathways, with the potential for various transient intermediates and competing reaction channels.

Detailed Mechanistic Studies of Cyclization Processes (e.g., [2+1] cycloadditions, oxidative pathways)

The triazynium core of the molecule suggests that cyclization reactions would be fundamental to its synthesis. One plausible approach to forming the heterocyclic ring is through cycloaddition reactions. Ylides, such as the one present in the target molecule, are well-known to participate in various cyclization processes. For instance, ylide-initiated Michael addition-cyclization reactions can be employed to construct diverse cyclic compounds. These reactions often proceed with high regio- and chemoselectivity.

Another potential pathway for the formation of the triazynium ring system could involve intramolecular cyclization of a suitably functionalized precursor. Pyrolysis-induced domino cyclization of stabilized phosphonium (B103445) ylides bearing ortho-aminophenyl groups has been shown to produce heterocyclic structures through the loss of triphenylphosphine (B44618) oxide and radical intermediates. A similar strategy, adapted for a nitrogen-rich backbone, could conceivably lead to the formation of the triazynium ring.

Identification and Characterization of Transient Intermediates

The synthesis of this compound would likely proceed through a series of transient intermediates. Depending on the synthetic route, these could include nitrenes, carbene-like species, or open-chain precursors that undergo cyclization. The in-situ generation of a pyridinium (B92312) ylide from N-phenacylpyridinium salts is a common strategy in heterocyclic synthesis, and a similar approach could be envisioned for the formation of the triazynium ylide.

Computational studies would be invaluable in identifying and characterizing the transition states and intermediates along the reaction coordinate. Time-resolved spectroscopic techniques could potentially be used to observe short-lived intermediates experimentally, providing crucial insights into the reaction mechanism.

Decomposition and Stability Studies of this compound

The stability of this compound will be influenced by both thermal and photochemical factors. The inherent ring strain of the triazynium core and the nature of the substituents will play a significant role in its decomposition pathways.

Thermal Decomposition Pathways and Kinetic Analysis

Thermally, the compound may undergo ring-opening reactions, fragmentation, or rearrangement. Pyrolytic studies on related heterocyclic systems, such as phosphonium ylides, have demonstrated that gas-phase flow conditions can lead to the elimination of stable molecules like triphenylphosphine oxide and the formation of radical intermediates that subsequently cyclize. For this compound, thermal decomposition could potentially lead to the extrusion of a stable molecule and the formation of reactive intermediates.

A kinetic analysis of the thermal decomposition would provide important data on the activation energy and the rate-determining step of the process. This could be achieved by monitoring the disappearance of the starting material or the appearance of decomposition products over time at various temperatures using techniques such as UV-Vis or NMR spectroscopy.

Photochemical Reactions and Photo-Fries Type Rearrangements of Phenyl Acetate (B1210297) Moieties

The presence of a phenyl acetate moiety suggests that the compound could be susceptible to photochemical reactions, most notably a Photo-Fries type rearrangement. Upon absorption of UV light, the ester could undergo homolytic cleavage of the acyl-oxygen bond to generate a radical pair. This radical pair, confined within a solvent cage, could then recombine at the ortho or para positions of the phenyl ring to yield hydroxyacetophenone derivatives.

Furthermore, the triazynium ylide portion of the molecule is also likely to be photochemically active. Photochemical reactions of sulfur ylides are known to proceed through various pathways, including acting as energy acceptors, electron donors, or trapping reagents for photogenerated intermediates. It is plausible that the triazynium ylide in this compound could exhibit similar reactivity, leading to a complex array of photoproducts. Computational and experimental studies would be necessary to elucidate the specific photochemical pathways and the nature of the excited states involved.

Influence of Solvent Effects and Reaction Environment on Reactivity and Selectivity

Protic solvents, in particular, could engage in hydrogen bonding with the acetate carbonyl group and the negatively charged portion of the ylide, thereby altering the nucleophilicity and reactivity of the molecule. In some cases, protic solvents have been shown to alter the reaction pathway of pyridinium ylides. The choice of solvent can also affect the stereochemical outcome of reactions, as seen in sulfur-ylide-mediated epoxidations where the addition of methanol (B129727) to nonpolar solvents changed the product distribution.

The table below summarizes the potential influence of solvent properties on the reactivity of this compound, based on general principles of ylide and polar reaction chemistry.

| Solvent Property | Potential Effect on Reactivity and Selectivity |

| Polarity | Increased solvent polarity is likely to stabilize the zwitterionic ylide and any charged intermediates, potentially accelerating reactions that proceed through polar transition states. |

| Protic vs. Aprotic | Protic solvents can form hydrogen bonds, which may solvate the ylide and influence its nucleophilicity. This can alter reaction rates and, in some cases, the regioselectivity of cycloaddition reactions. Aprotic polar solvents may favor different reaction pathways by not engaging in hydrogen bonding. |

| Viscosity | Higher solvent viscosity can affect the diffusion of reactants and the lifetime of solvent-caged radical pairs in photochemical reactions, potentially influencing the product distribution in Photo-Fries type rearrangements. |

| Coordinating Ability | Coordinating solvents could interact with any metal catalysts used in the synthesis or transformation of the compound, thereby modifying the catalyst's activity and selectivity. |

Further empirical studies are essential to quantify these solvent effects and to develop a comprehensive understanding of the reactivity of this compound in different reaction media.

Application of Computational Chemistry for Mechanistic Insights and Transition State Elucidation

A comprehensive review of scientific literature reveals a significant gap in the application of computational chemistry to elucidate the reaction mechanisms and transition states specifically involving this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding complex organic transformations, dedicated studies on this specific compound appear to be unavailable in published research.

In broader contexts, computational chemistry serves as a vital adjunct to experimental studies, providing detailed insights into reaction pathways that are often difficult to probe empirically. For instance, DFT calculations are frequently employed to model the geometries of reactants, intermediates, and products, as well as the transition states that connect them. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

Generally, such computational investigations would involve:

Geometry Optimization: Calculating the lowest energy conformations of all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state correctly connects the intended reactants and products.

Although no specific data exists for this compound, studies on analogous heterocyclic compounds demonstrate the utility of this approach. For example, DFT has been successfully used to unravel the mechanisms of cycloaddition reactions, rearrangements, and fragmentations of various nitrogen-containing heterocycles. These studies often reveal subtle electronic and steric effects that govern reaction outcomes and selectivity.

The absence of computational studies on this compound highlights a potential area for future research. Such investigations could provide valuable insights into its reactivity, stability, and the potential for its application in synthetic chemistry. Future work could focus on its decomposition pathways, its reactivity with various nucleophiles and electrophiles, and the potential energy surfaces of its characteristic reactions.

Advanced Chemical Applications and Functional Roles of Phenyl Triaz 2 Yn 2 Ium 1 Yl Acetate and Its Derivatives

Phenyl(triaz-2-yn-2-ium-1-yl)acetate in Ligand Design and Coordination Chemistry

The application of this compound and its derivatives in ligand design and coordination chemistry is not documented in the current scientific literature.

Development of N-Heterocyclic Carbene Precursors and Ligands for Transition Metal Complexes

There are no available studies on the use of this compound as a precursor for the generation of N-heterocyclic carbenes (NHCs). The synthetic routes to convert this specific triaz-2-yn-2-ium salt into a carbene ligand and its subsequent coordination to transition metals have not been described.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as a linker or ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers has not been reported. Therefore, no data is available on the synthesis, structure, or properties of any such materials.

Role as Reagents or Catalytic Components in Facilitating Organic Transformations

No specific research findings detailing the use of this compound or its direct derivatives as reagents or catalysts in organic transformations have been identified.

Application in Molecular Recognition and Sensing Technologies (e.g., Fluorescent Probes)

There is no available literature that describes the application of this compound in the development of fluorescent probes or its use in molecular recognition and sensing technologies.

Investigation in Environmental Chemical Processes (e.g., Small Molecule Capture and Sequestration)

No studies concerning the investigation or application of this compound in environmental chemical processes, such as small molecule capture and sequestration, have been found.

Emerging Research Frontiers and Future Prospects for Phenyl Triaz 2 Yn 2 Ium 1 Yl Acetate Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of a highly reactive structure like Phenyl(triaz-2-yn-2-ium-1-yl)acetate would necessitate unconventional and meticulously controlled synthetic strategies. Drawing parallels from the synthesis of related nitrogen-rich heterocycles, potential methodologies could involve:

Cycloaddition Reactions: A primary route could be the [3+2] cycloaddition of phenyl azides with a suitable alkyne synthon bearing an acetate (B1210297) group. researchgate.net However, the formation of the proposed "triaz-2-yn-2-ium" core, rather than a standard 1,2,3-triazole, would require significant deviation from established metal-free or copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols. Research would need to focus on high-energy intermediates and transition states that could lead to this unique ring structure.

Oxidative Cyclization: Another plausible approach could involve the oxidative cyclization of elaborately designed precursors, such as specialized N-phenylthiosemicarbazide derivatives. researchgate.net This method has proven effective in creating 1,2,4-triazole (B32235) rings, and modification of the starting materials and oxidizing agents might provide a pathway to the desired triazenium core. researchgate.net

Post-Synthetic Modification: A strategy could involve the synthesis of a more stable, related heterocyclic core, followed by post-synthetic modifications to introduce the desired charge and unsaturation. This might include alkylation, oxidation, or rearrangement reactions performed under anhydrous and inert conditions to handle the potentially transient nature of the target molecule.

| Synthetic Approach | Key Precursors | Potential Challenges | Relevant Analogs |

| [3+2] Cycloaddition | Phenyl azide (B81097), Acetate-functionalized alkyne | Controlling regioselectivity, Preventing rearrangement to stable triazoles, Isolating a high-energy product | 1,2,3-Triazoles researchgate.net |

| Oxidative Cyclization | N-phenylthiosemicarbazide derivatives | Harsh reaction conditions, Unwanted side reactions, Stability of the cyclized product | 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net |

| Post-Synthetic Modification | Pre-formed triazole or triazene (B1217601) rings | Instability of intermediates, Low yields, Difficulty in purification | (4-PHENYL-4H-1,2,4-TRIAZOL-1-IUM-1-YL)ACETATE |

Exploration of Unconventional Reactivity Patterns and Unanticipated Transformations

The unique electronic configuration suggested by the name "this compound" implies a rich and largely unexplored reactivity profile. The combination of a mesoionic character, a strained triple bond within a ring, and the presence of both phenyl and acetate groups could lead to several novel transformations:

Ring-Opening and Rearrangement: The inherent ring strain and high energy of the "triaz-2-yn-2-ium" core would make it susceptible to thermal or photochemical ring-opening reactions, potentially yielding valuable synthetic intermediates like diazo compounds or nitrilimines.

Controlled Fragmentation: The structure could serve as a precursor for generating specific reactive fragments in a controlled manner. For instance, it might release dinitrogen (N₂) to form highly reactive carbene or nitrene species, which could then be trapped by various substrates.

Novel Cycloaddition Partner: The strained "alkyne" within the triazenium ring could act as a potent dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex polycyclic and heterocyclic scaffolds that are inaccessible through conventional routes.

Expansion into Advanced Materials Science Beyond Current Applications

While direct applications are speculative, the structural motifs of this compound are relevant to materials science. Heterocyclic compounds, particularly those with ionic character, are foundational to various advanced materials.

High-Energy Density Materials: The high nitrogen content and strained ring system suggest potential as a high-energy density material (HEDM). Its controlled decomposition could release significant energy, making it a candidate for research into propellants or explosives, assuming its stability can be managed.

Mesoionic Polymers: The compound could serve as a monomer for the synthesis of novel polymers. Polymerization through the acetate group or by ring-opening polymerization could lead to materials with unique electronic, thermal, and mechanical properties, stemming from the charged, nitrogen-rich repeating units.

Organic Electronics: The delocalized positive charge and π-systems of the phenyl and triazenium rings suggest potential applications in organic electronics. Related N-heterocyclic structures are explored as components of organic light-emitting diodes (OLEDs), organic conductors, and charge-transport layers.

Interdisciplinary Research at the Interface of Chemical Synthesis and Chemical Biology

At the intersection of chemistry and biology, the hypothetical this compound could inspire the development of new chemical tools.

Bioorthogonal Chemistry: The unique reactivity of the strained ring system could be harnessed for bioorthogonal "click" reactions. If it can react selectively with a biological target without interfering with native biochemical processes, it could be used to label and track biomolecules in living systems.

Prodrug Design: The compound could function as a chemical "cassette" that releases a biologically active molecule upon a specific trigger. For example, enzymatic cleavage of the acetate group or reduction of the triazenium core within a cell could release a therapeutic agent.

Enzyme Inhibition Studies: Molecules containing 1,3,4-oxadiazole (B1194373) and triazole rings, which are structurally related, are known to exhibit a wide range of biological activities, including enzyme inhibition. nih.gov The unique electronic and steric properties of this compound would make it a novel scaffold for designing inhibitors against specific enzyme targets.

Advancements in Theoretical and Computational Chemistry for Enhanced Understanding and Prediction

Given the likely instability of this compound, theoretical and computational chemistry would be indispensable tools for its study. nih.gov

Predicting Stability and Reactivity: Density Functional Theory (DFT) and other computational methods could be used to predict the molecule's geometry, electronic structure, and stability. nih.govnih.gov Such studies can elucidate its frontier molecular orbitals (HOMO and LUMO) to understand its kinetic and thermodynamic stability and predict its reactivity with other molecules. mdpi.com

Mechanism Elucidation: Computational modeling can map out the reaction pathways for its synthesis and decomposition. researchgate.net This would be crucial for identifying viable synthetic routes and for understanding the mechanisms of the novel transformations it might undergo.

In Silico Design of Analogs: Theoretical calculations can guide the design of more stable, synthetically accessible analogs. By modifying substituent groups (e.g., replacing the phenyl group with other aryl or alkyl groups), chemists can computationally screen for derivatives with desirable properties, such as enhanced stability or specific reactivity, before attempting their synthesis in the lab.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Structure & Stability Analysis | Molecular geometry, Electronic states, HOMO/LUMO energies, Dipole moment nih.govmdpi.com |

| Ab Initio Methods | Reaction Mechanism Studies | Transition state energies, Activation barriers, Reaction pathways researchgate.net |

| Molecular Dynamics (MD) | Material Property Simulation | Polymer conformations, Intermolecular interactions, Bulk properties |

Q & A

Q. How can the molecular structure of Phenyl(triaz-2-yn-2-ium-1-yl)acetate be accurately determined using crystallographic techniques?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the structure. Refine the data with SHELXL, which employs full-matrix least-squares methods to optimize atomic coordinates and displacement parameters . Visualize the refined structure using ORTEP-3, which provides a graphical representation of thermal ellipsoids and bonding interactions . Validate hydrogen bonding and triazynium geometry through intermolecular distance calculations.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks. Store the compound away from oxidizers and aqueous systems, as phenyl acetate derivatives can hydrolyze under acidic/basic conditions . Dispose of waste via licensed hazardous waste facilities, adhering to local regulations .

Q. What synthetic routes are available for preparing triazynium-containing acetates like this compound?

- Methodological Answer : Optimize a multi-step synthesis starting with phenyl acetate (CAS 122-79-2) as a precursor . Introduce the triazynium group via Huisgen cycloaddition or diazonium salt coupling, monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane eluent). Purify intermediates via column chromatography and confirm regiochemistry using H NMR (e.g., coupling constants for triazole protons) .

Q. How can the purity of this compound be assessed chromatographically?

- Methodological Answer : Perform GC-MS analysis with a DB-5 column (30 m × 0.25 mm) and helium carrier gas. Compare retention times and mass spectra against reference standards (e.g., phenyl acetate derivatives ). Quantify impurities (>98% purity threshold) using integration of peak areas and calibrate with internal standards like n-dodecane.

Q. What spectroscopic techniques are critical for characterizing the triazynium moiety in this compound?

- Methodological Answer : Use H/C NMR to identify proton environments (e.g., downfield shifts for triazynium protons at δ 8.5–9.5 ppm) and IR spectroscopy to confirm carbonyl stretches (~1740 cm for acetate) . High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate the molecular ion [M+H] with <2 ppm error.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying electron-deficient regions (e.g., triazynium N-atoms) prone to nucleophilic attack . Compare activation energies (ΔG) for proposed mechanisms using Gaussian or ORCA software. Validate predictions experimentally via kinetic studies (UV-Vis monitoring at λ = 300–400 nm).

Q. What strategies improve synthetic yield in multi-step preparations of triazynium-acetate hybrids?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 triazynium precursor:phenyl acetate molar ratio) and solvent polarity (e.g., DMF for dipolar intermediates). Use microwave-assisted synthesis to reduce reaction times and byproduct formation . Monitor intermediates via inline FTIR for real-time adjustment of reaction parameters (e.g., temperature, pH).

Q. How can contradictory reports on the compound’s thermal stability be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) to identify decomposition exotherms. Cross-reference with thermogravimetric analysis (TGA) to correlate mass loss with thermal events. Compare results to computational thermochemistry data (e.g., heats of combustion from Pedley et al. ). Ensure sample purity via HPLC before testing.

Q. What role does the triazynium group play in the compound’s aqueous solubility and bioavailability?

- Methodological Answer : Measure solubility in PBS (pH 7.4) using shake-flask methods with UV quantification (λ = 254 nm). Apply Quantitative Structure-Property Relationship (QSPR) models to correlate logP values with triazynium charge distribution . Assess bioavailability via Caco-2 cell permeability assays, comparing to structurally similar esters (e.g., benzyl phenyl acetate ).

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the triazynium group?

- Methodological Answer :

Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts. Refine alternative tautomeric models in SHELXL and compare R-factors. Validate hydrogen atom positions using Fourier difference maps . Complement with solid-state N NMR to probe nitrogen hybridization states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.